Essential Intermediate in Alectinib Synthesis: An Exclusive Synthetic Role
6-Cyano-1H-indole-3-carboxylate is specifically required as a starting material in a patented method for preparing the FDA-approved ALK inhibitor Alectinib [1]. The patented process involves condensation of 6-cyano-1H-indole-3-carboxylate with 4-ethyl-3-(4-morpholine-4-yl-piperidine-1-yl)-α,α-dimethylbenzyl alcohol. This specific synthetic utility is not claimed for other 6-substituted indole-3-carboxylic acid analogs in the context of this commercially relevant pharmaceutical process.
| Evidence Dimension | Synthetic Utility in a Patented Drug Manufacturing Process |
|---|---|
| Target Compound Data | Required reactant in US20170247352A1 for Alectinib synthesis |
| Comparator Or Baseline | 6-H, 6-CH3, 6-F, 6-Br, 6-NH2 indole-3-carboxylic acids |
| Quantified Difference | Not applicable (qualitative presence/absence of specific utility) |
| Conditions | Alectinib manufacturing process per US20170247352A1 |
Why This Matters
For organizations involved in Alectinib or related ALK inhibitor development, this compound provides a direct, patent-documented route that alternative 6-substituted indole-3-carboxylic acids cannot offer.
- [1] Xu, X. (2017). Method for preparing Alectinib. US Patent Application US20170247352A1. View Source
